molecular formula C23H18FN5O2 B14926166 N-(1-ethyl-1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-ethyl-1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14926166
M. Wt: 415.4 g/mol
InChI Key: OSZVTVJHSHDLHL-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a fluorophenyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide linkage under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The isoxazolo[5,4-b]pyridine core can interact with various biological pathways, leading to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group and the isoxazolo[5,4-b]pyridine core distinguishes it from other benzimidazole derivatives, potentially enhancing its efficacy and specificity in various applications .

Properties

Molecular Formula

C23H18FN5O2

Molecular Weight

415.4 g/mol

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H18FN5O2/c1-3-29-19-7-5-4-6-17(19)26-23(29)27-21(30)16-12-18(14-8-10-15(24)11-9-14)25-22-20(16)13(2)28-31-22/h4-12H,3H2,1-2H3,(H,26,27,30)

InChI Key

OSZVTVJHSHDLHL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=C(C=C5)F

Origin of Product

United States

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